molecular formula C19H15F7N2O4 B15001057 ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate

ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate

Cat. No.: B15001057
M. Wt: 468.3 g/mol
InChI Key: SCFVJZRDPFDMFG-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. This compound is of interest in various fields, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Alaninate Backbone: The synthesis begins with the preparation of the alaninate backbone through the reaction of ethyl alaninate with trifluoroacetic anhydride under controlled temperature and pressure conditions.

    Introduction of the Fluorophenyl Group:

    Addition of the Trifluoromethoxyphenyl Group: The final step is the addition of the 4-(trifluoromethoxy)phenyl group through a coupling reaction with 4-(trifluoromethoxy)aniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique fluorinated structure makes it valuable in the development of advanced materials with enhanced properties such as hydrophobicity and thermal stability.

    Biological Studies: Researchers use this compound to study the effects of fluorinated groups on biological activity and molecular interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propanoate: Similar structure but lacks the 2-fluorophenyl group.

    Ethyl 3,3,3-trifluoro-N-[(2-chlorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate: Similar structure but has a chlorine atom instead of a fluorine atom in the phenyl group.

Uniqueness

Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is unique due to the combination of multiple fluorine atoms and the specific arrangement of functional groups. This results in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15F7N2O4

Molecular Weight

468.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[4-(trifluoromethoxy)anilino]propanoate

InChI

InChI=1S/C19H15F7N2O4/c1-2-31-16(30)17(18(21,22)23,28-15(29)13-5-3-4-6-14(13)20)27-11-7-9-12(10-8-11)32-19(24,25)26/h3-10,27H,2H2,1H3,(H,28,29)

InChI Key

SCFVJZRDPFDMFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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